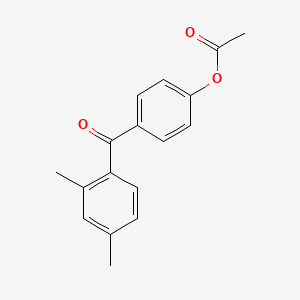

4-Acetoxy-2',4'-dimethylbenzophenone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

[4-(2,4-dimethylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-4-9-16(12(2)10-11)17(19)14-5-7-15(8-6-14)20-13(3)18/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBLZQWKIDTGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641743 | |

| Record name | 4-(2,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-31-9 | |

| Record name | 4-(2,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Benzophenone Chemistry Research

Benzophenone (B1666685) and its derivatives are a cornerstone in various fields of chemical research, primarily due to their unique photochemical properties. The benzophenone scaffold is a frequent subject of study in organic photochemistry, polymer science, and medicinal chemistry. Its ability to absorb UV radiation and transition to an excited triplet state makes it a valuable tool as a photosensitizer and a photoinitiator.

In the realm of polymer chemistry, for instance, derivatives like 4,4'-dimethylbenzophenone (B146755) are utilized as photoinitiators in UV-curable coatings and inks, where they facilitate the hardening process and enhance product durability. chemimpex.com They also act as stabilizers in plastics, preventing degradation from UV exposure. chemimpex.com

The substitution pattern on the benzophenone rings plays a critical role in modulating its chemical and physical properties. The introduction of functional groups can alter the molecule's absorption maxima, the energy of its excited states, and its reactivity. For example, the placement of substituents can influence the dihedral angle between the two aryl rings, which in turn affects the molecule's conformation and electronic properties. nih.gov The study of how different substituents, such as the acetoxy and methyl groups in 4-Acetoxy-2',4'-dimethylbenzophenone, fine-tune these characteristics is a central theme in benzophenone research.

Furthermore, benzophenone derivatives are explored for their biological activities. They are recognized as pharmacologically relevant motifs found in natural products and serve as versatile building blocks for synthetic drugs. nih.gov Research has delved into their potential as antioxidant, anti-inflammatory, and even antileishmanial agents. nih.govresearchgate.net The specific arrangement of substituents is key to these biological functions.

Current Research Landscape and Gaps Pertaining to 4 Acetoxy 2 ,4 Dimethylbenzophenone

Established Synthetic Pathways and Precursor Chemistry

Traditional routes to benzophenone derivatives are well-established, primarily relying on electrophilic aromatic substitution reactions. The strategic selection of precursors is critical to ensure correct regioselectivity and high yield.

Acylation Reactions in the Synthesis of Benzophenone Derivatives

The most prevalent method for synthesizing benzophenone and its derivatives is the Friedel-Crafts acylation. nih.gov This reaction involves the introduction of an acyl group (R-C=O) onto an aromatic ring. pearson.comsigmaaldrich.com For the synthesis of this compound, this can be hypothetically achieved via two primary routes:

Route A: Acylation of m-xylene (B151644) with 4-acetoxybenzoyl chloride.

Route B: Acylation of phenyl acetate (B1210297) with 2,4-dimethylbenzoyl chloride.

In either case, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to activate the acyl chloride, forming a highly electrophilic acylium ion. vedantu.com This ion then attacks the electron-rich aromatic ring, leading to the formation of the aryl ketone. sigmaaldrich.com The reaction mechanism involves the formation of a complex between the Lewis acid and the acyl chloride, followed by cleavage of the C-Cl bond to generate the acylium ion, which then undergoes electrophilic aromatic substitution with the second aromatic precursor. sigmaaldrich.comvedantu.com

A related established method involves the Fries rearrangement of phenyl acetate to produce 4-hydroxyacetophenone, which can then be acetylated to form 4-acetoxyacetophenone. google.com While this pathway leads to an acetophenone (B1666503), the principles of aromatic acylation and subsequent functional group manipulation are fundamental in the synthesis of related structures.

Role of Substituted Aromatics in Direct Synthesis

The substituents on the aromatic precursors play a crucial role in directing the outcome of the Friedel-Crafts acylation. The success of synthesizing this compound hinges on understanding the electronic and steric effects of the methyl (-CH₃) and acetoxy (-OAc) groups.

Activating and Directing Effects: The two methyl groups on m-xylene are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. In m-xylene, acylation is directed to the 4-position, which is para to one methyl group and ortho to the other, making it the most sterically accessible and electronically favorable site.

The Acetoxy Group: The acetoxy group on 4-acetoxybenzoyl chloride is an electron-withdrawing group, which deactivates the ring to which it is attached, preventing self-acylation. In the alternative scenario of using phenyl acetate as the substrate, the acetoxy group is an ortho, para-director. However, the Fries rearrangement, a common side reaction for acylated phenols under Friedel-Crafts conditions, can complicate the synthesis. google.com

Therefore, the most logical established pathway involves the acylation of m-xylene with 4-acetoxybenzoyl chloride, leveraging the strong activating and directing effects of the two methyl groups to achieve the desired 2',4'-dimethyl substitution pattern on one ring.

Novel and Green Synthetic Methodologies

In response to the increasing need for environmentally benign chemical processes, novel synthetic methods have been developed that offer improvements in selectivity, yield, and sustainability over traditional approaches. rsc.org

Catalytic Approaches for Enhanced Selectivity and Yield

While Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts and generate significant hazardous waste during aqueous workup. Modern approaches focus on using more efficient and recyclable catalysts.

Solid Acid Catalysts: Heterogeneous catalysts, such as triflic acid functionalized mesoporous zirconia, have been successfully used for the benzoylation of toluene (B28343) to produce dimethylbenzophenones. google.com These catalysts are advantageous as they are easily separated from the reaction mixture, are reusable, and can lead to high selectivity. Research has shown that such catalysts can achieve high conversion rates of the acylating agent with excellent selectivity for the desired benzophenone product. google.com

Metal Triflate Catalysts: Lanthanide triflates have also been explored for the synthesis of 4,4′-dimethylbenzophenone from p-toluic acid and toluene, although yields have been modest. google.com

These catalytic systems offer a greener alternative to traditional methods by minimizing waste and allowing for catalyst recycling, which is a key principle of green chemistry. hilarispublisher.com

| Catalyst System | Reactants | Key Advantages | Reported Yields/Conversion | Reference |

|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Toluene, Oxalyl Chloride | Well-established, versatile | ~55% yield of 4,4′-dimethylbenzophenone | google.com |

| Triflic Acid Functionalized Mesoporous Zirconia | Toluene, p-Toluoyl Chloride | Reusable solid catalyst, high selectivity | 88.2% conversion of p-toluoyl chloride | google.com |

| Metal Triflate (e.g., Pr, Dy, Bi) | Toluene, p-Toluic Acid | Homogeneous catalytic approach | 4-30% yield of 4,4′-dimethylbenzophenone | google.com |

Solvent-Free and Microwave-Assisted Synthetic Routes

To reduce the environmental impact of organic solvents, solvent-free and microwave-assisted organic synthesis (MAOS) have emerged as powerful green chemistry tools. scholarsresearchlibrary.comnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and reducing side product formation. scholarsresearchlibrary.comnih.gov The synthesis of benzophenone derivatives has been successfully achieved using microwave heating. For instance, the conversion of substituted benzophenones to their corresponding ketals was achieved with 100% conversion in 3 hours under microwave irradiation, a significant improvement over the 40 hours required by conventional heating. researchgate.netsemanticscholar.org This acceleration is due to the efficient and direct heating of the polar reagents and solvent by microwave energy. nih.gov

Solvent-Free Reactions: Conducting reactions under solvent-free, or "neat," conditions is another key green chemistry strategy. A study on the oxidation of diphenylmethane (B89790) to benzophenone using H₂O₂ as a clean oxidant was performed under microwave irradiation without a traditional solvent, achieving a yield of 87.7% in just 20 minutes. researchgate.net This approach minimizes waste and simplifies product purification.

| Methodology | Reaction | Conditions | Time | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | Ketalization of 4-chlorobenzophenone | Ethylene glycol, PTSA, Toluene, 650 W | 3 hours | 100% Conversion | researchgate.net |

| Microwave-Assisted (Solvent-Free) | Oxidation of diphenylmethane | H₂O₂, Iron Acetate catalyst, 365 W | 20 minutes | 87.7% Yield | researchgate.net |

| Conventional Heating | Ketalization of benzophenones | Ethylene glycol, PTSA, Toluene, Reflux | 40 hours | High | researchgate.net |

Flow Chemistry Applications in Benzophenone Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and process control. beilstein-journals.orgmdpi.com In a flow reactor, reagents are continuously pumped and mixed, and the reaction occurs as the mixture flows through a temperature-controlled tube or channel. google.com

This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, which are common characteristics of Friedel-Crafts acylations. A patented method describes the synthesis of benzophenone derivatives using a continuous-flow microreactor where an aryl Grignard reagent is reacted with a benzoyl chloride derivative. google.com This approach avoids the use of harsh Lewis acids like AlCl₃, improving the environmental profile of the synthesis. google.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities compared to batch methods. beilstein-journals.orgpatsnap.com The ability to telescope multiple reaction steps without isolating intermediates further enhances the efficiency of this technology for complex syntheses. mdpi.com

Mechanistic Investigations of Synthesis Reactions

Elucidation of Reaction Intermediates

There are no specific studies in the available scientific literature that elucidate the reaction intermediates involved in the synthesis of this compound. While the formation of an acylium ion is a cornerstone of the general Friedel-Crafts acylation mechanism, specific trapping experiments, spectroscopic identification (such as in-situ NMR or IR), or computational studies to characterize intermediates for this particular reaction have not been reported.

Kinetic Studies of Formation Reactions

Similarly, a search for kinetic studies on the formation of this compound yielded no specific results. Data regarding the reaction rate, determination of rate constants, reaction order with respect to the reactants (p-xylene and 4-acetoxybenzoyl chloride or a precursor) and catalyst, and the influence of temperature on the reaction rate are not available. Consequently, no data tables or detailed research findings on the formation kinetics of this specific compound can be presented.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of this compound. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the electronic environment of each nucleus can be established.

Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2/H6 | 7.8 - 7.9 | C1' |

| H3/H5 | 7.2 - 7.3 | C2'/C6' |

| H3' | 7.1 - 7.2 | C3'/C5' |

| H5' | 7.3 - 7.4 | C4' |

| H6' | 7.7 - 7.8 | C=O |

| 2'-CH₃ | 2.3 - 2.4 | C1 |

| 4'-CH₃ | 2.4 - 2.5 | C2/C6 |

| Acetoxy-CH₃ | 2.3 - 2.4 | C3/C5 |

| C4 | ||

| Acetoxy C=O |

Note: The predicted values are based on additive models and data from similar substituted benzophenone structures.

Multi-dimensional NMR for Structural Assignments

To overcome the complexities of one-dimensional spectra, particularly in the aromatic region where signal overlap is common, multi-dimensional NMR techniques are employed. Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital for the complete and unambiguous assignment of all proton and carbon signals.

COSY: This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the two aromatic rings (e.g., coupling between H2/H6 and H3/H5, and the coupling network in the dimethyl-substituted ring).

HSQC: This would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons.

Solid-State NMR for Conformational Analysis

In the solid state, the conformation of this compound is fixed within the crystal lattice. Solid-state NMR (SSNMR) spectroscopy is a powerful technique to probe this conformation, as chemical shifts are highly sensitive to the local electronic environment, which is influenced by factors such as bond angles and intermolecular interactions. scialert.netresearchgate.net The conformation of benzophenones is primarily defined by the torsional angles of the two phenyl rings relative to the plane of the carbonyl group. nih.govsci-hub.se

By using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution ¹³C SSNMR spectra can be obtained. researchgate.net The presence of multiple peaks for a single carbon in the asymmetric unit can indicate the existence of different molecular conformations within the crystal lattice. mdpi.com For this compound, the steric hindrance introduced by the 2'-methyl group is expected to cause a significant twist in the dimethyl-substituted phenyl ring out of the plane of the carbonyl group. sci-hub.sescite.ai The acetoxy-substituted ring will also adopt a twisted conformation. SSNMR, in conjunction with computational modeling, can provide quantitative information on these dihedral angles, offering a detailed picture of the molecule's three-dimensional structure in the solid phase. scialert.net

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound. The frequencies of molecular vibrations are sensitive to bond strength and the masses of the bonded atoms, making these techniques excellent for structural characterization.

Assignment of Key Vibrational Modes

The vibrational spectrum of this compound is expected to exhibit several characteristic bands corresponding to its constituent functional groups. The assignment of these key vibrational modes can be predicted based on extensive literature on substituted benzophenones and related aromatic esters.

Predicted Key Vibrational Modes for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H stretching (aromatic) | 3100 - 3000 | 3100 - 3000 |

| C-H stretching (aliphatic) | 3000 - 2850 | 3000 - 2850 |

| C=O stretching (ester) | 1770 - 1750 (strong) | 1770 - 1750 (weak) |

| C=O stretching (ketone) | 1670 - 1650 (strong) | 1670 - 1650 (strong) |

| C=C stretching (aromatic) | 1610 - 1580 | 1610 - 1580 |

The most prominent feature in the IR spectrum is expected to be the strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the acetoxy group. The ketone C=O stretch is anticipated in the 1650-1670 cm⁻¹ region, while the ester C=O stretch should appear at a higher frequency, typically between 1750 and 1770 cm⁻¹. In Raman spectroscopy, the C=O stretching of the ketone is also expected to be a strong band.

Conformational Insights from Vibrational Signatures

The precise frequencies of vibrational modes, particularly those involving the carbonyl group and the phenyl rings, are sensitive to the molecule's conformation. The degree of conjugation between the phenyl rings and the carbonyl group, which is dependent on the dihedral angles, influences the C=O bond strength and, consequently, its stretching frequency. A more planar conformation would lead to greater conjugation and a lower C=O stretching frequency.

In this compound, the steric clash with the 2'-methyl group forces the dimethylphenyl ring to twist significantly, reducing its conjugation with the carbonyl group. This would likely result in a ketone C=O stretching frequency that is higher than that observed in a more planar benzophenone derivative. Variations in crystal packing and the presence of polymorphs could lead to slight differences in these dihedral angles, which might be discernible as shifts in the key vibrational bands in the solid-state IR and Raman spectra.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound. The absorption of UV radiation promotes electrons from lower to higher energy molecular orbitals, and the subsequent de-excitation pathways determine the molecule's photophysical behavior. nih.gov

The UV-Vis absorption spectrum of benzophenone derivatives typically displays two main types of electronic transitions:

π → π* transitions: These are generally high-intensity absorptions occurring at shorter wavelengths (typically < 300 nm). They arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the carbonyl group. scialert.net

n → π* transitions: This is a lower-intensity, longer-wavelength absorption band (typically > 300 nm) resulting from the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. scialert.net

For this compound, the presence of electron-donating groups (the acetoxy and methyl groups) is expected to cause a bathochromic (red) shift in the π → π* absorption bands compared to unsubstituted benzophenone. The acetoxy group on one ring and the two methyl groups on the other will influence the energy levels of the molecular orbitals involved in these transitions.

Characterization of Electronic Absorption Bands

The electronic absorption spectrum of a molecule provides insight into its electron-donating and -accepting groups and conjugated systems. For this compound, the spectrum is expected to be dominated by transitions associated with the benzophenone core structure.

Benzophenones typically exhibit two main absorption bands: a strong band corresponding to a π → π* transition and a weaker, longer-wavelength band from a formally forbidden n → π* transition of the carbonyl group. The presence of substituents on the phenyl rings modifies the positions and intensities of these bands. The acetoxy group (-OAc) at the 4-position and the two methyl groups (-CH₃) at the 2' and 4' positions are expected to act as auxochromes, causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzophenone. The methyl groups provide a modest electron-donating effect, while the acetoxy group's oxygen lone pairs can also participate in resonance.

Based on data for similarly substituted benzophenones, the predicted UV-Vis absorption data for this compound in a non-polar solvent like hexane (B92381) is presented below.

Table 1: Predicted Electronic Absorption Data for this compound in Hexane

| Electronic Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π → π* | ~265 | ~18,000 |

Analysis of Emission Profiles and Stokes Shift

Benzophenone and its derivatives are well-known for their phosphorescent properties at low temperatures, resulting from efficient intersystem crossing from the first excited singlet state (S₁) to the first excited triplet state (T₁). Direct fluorescence from the S₁ state is typically very weak or non-existent at room temperature.

The emission profile would likely be characterized by a broad phosphorescence band originating from the T₁ state. The Stokes shift, defined as the difference between the absorption maximum (n → π*) and the emission maximum, is expected to be significant, reflecting the energy loss due to vibrational relaxation and intersystem crossing.

Table 2: Predicted Emission Properties and Stokes Shift for this compound

| Parameter | Predicted Value |

|---|---|

| Emission Type | Phosphorescence |

| Predicted Emission λmax (nm) | ~450 |

| Predicted Stokes Shift (nm) | ~105 |

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Abundance

High-Resolution Mass Spectrometry for Precise Compositional Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. The molecular formula for this compound is C₁₇H₁₆O₃.

Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical exact mass of the molecular ion [M]⁺• can be calculated. This allows for unambiguous confirmation of the compound's elemental formula.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺• | C₁₇H₁₆O₃ | 268.10994 |

Tandem Mass Spectrometry for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides detailed structural information. For this compound, fragmentation is expected to occur at the most labile bonds.

Key predicted fragmentation pathways include:

Loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetoxy group, a common fragmentation for aryl acetates, leading to a hydroxylated benzophenone fragment.

Loss of the acetyl radical (•COCH₃) followed by the loss of a neutral carbon monoxide (CO) molecule.

Cleavage at the carbonyl bridge , leading to the formation of benzoyl-type cations.

Table 4: Predicted Key Fragmentation Ions in Tandem Mass Spectrometry

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z |

|---|---|---|---|

| 268.11 | [M - CH₂CO]⁺• | CH₂CO | 226.09 |

| 268.11 | [M - •COCH₃]⁺ | •COCH₃ | 225.10 |

| 225.10 | [M - •COCH₃ - CO]⁺ | CO | 197.10 |

| 268.11 | [CH₃COC₆H₄CO]⁺ | •C₉H₁₁ | 163.04 |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Determination of Crystal Packing and Intermolecular Interactions

The crystal packing is expected to be governed by a combination of weak intermolecular interactions, as strong hydrogen bond donors are absent. Key interactions would likely include:

C-H···O interactions: Hydrogen atoms from the methyl groups and phenyl rings can interact with the oxygen atoms of the carbonyl and acetoxy groups.

π-π stacking: Offset or edge-to-face interactions between the aromatic rings of adjacent molecules are highly probable.

Table 5: Predicted Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Donor | Acceptor | Predicted Importance |

|---|---|---|---|

| C-H···O | Phenyl C-H, Methyl C-H | Carbonyl Oxygen, Acetoxy Oxygen | High |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Moderate to High |

Absence of Crystallographic Data for this compound in the Public Domain

A thorough search of scientific databases and literature has revealed no publicly available single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its solid-state torsion angles and molecular conformation, as would be derived from such experimental studies, cannot be provided at this time.

While general principles of conformational analysis for substituted benzophenones are well-established, specific quantitative data, such as the precise twist of the aryl rings for this compound, remain undetermined without experimental crystallographic evidence. The conformation of benzophenone derivatives is known to be a balance of steric and electronic effects, and the final solid-state structure is also influenced by crystal packing forces.

Searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD), did not yield an entry for this compound. This indicates that the crystal structure for this specific compound has not been deposited and made publicly available.

Therefore, the requested section "3.5.2. Analysis of Torsion Angles and Molecular Conformation in the Solid State," complete with data tables of specific torsion angles for this compound, cannot be generated. The necessary foundational research data is not present in the current body of scientific literature.

Computational Chemistry and Theoretical Investigations of 4 Acetoxy 2 ,4 Dimethylbenzophenone

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the ground-state properties of molecules due to its favorable balance between computational cost and accuracy. For a molecule like 4-Acetoxy-2',4'-dimethylbenzophenone, DFT calculations can provide deep insights into its behavior at the atomic level.

The first step in the computational study of this compound is the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The geometry of benzophenone (B1666685) derivatives is largely determined by the torsional angles of the two phenyl rings relative to the plane of the carbonyl group. These rotations are key to defining the conformational space of the molecule.

The conformational energy landscape of this compound would be explored by systematically rotating the torsional angles of the acetoxy and dimethyl-substituted phenyl rings. For each conformation, a geometry optimization would be performed to find the local energy minimum. The results of such an analysis would reveal the most stable conformers and the energy barriers between them. Due to steric hindrance from the ortho-methyl group on one ring and the para-acetoxy group on the other, the phenyl rings are expected to be twisted out of the plane of the carbonyl group, leading to a non-planar structure.

Table 1: Calculated Rotational Barriers and Dihedral Angles for the Most Stable Conformer of this compound (Illustrative Data)

| Parameter | Value |

|---|---|

| Dihedral Angle (C-C-C=O) of Acetoxy-phenyl Ring | 35° |

| Dihedral Angle (C-C-C=O) of Dimethyl-phenyl Ring | 45° |

| Rotational Energy Barrier 1 | 4.5 kcal/mol |

This interactive table contains illustrative data that would be obtained from DFT calculations.

Once the optimized geometry is obtained, the electronic structure of this compound can be analyzed. This includes examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. scialert.net A smaller gap suggests that the molecule is more likely to be reactive.

The charge distribution within the molecule can be visualized using electrostatic potential (ESP) maps. These maps show regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively. For this compound, the oxygen atoms of the carbonyl and acetoxy groups are expected to be regions of high electron density (negative potential), while the hydrogen atoms of the methyl groups will be regions of low electron density (positive potential).

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

This interactive table contains illustrative data that would be obtained from DFT calculations.

DFT calculations can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts are valuable for assigning the peaks in experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. This spectrum can be compared with an experimental IR spectrum to identify the characteristic vibrational modes of the molecule, such as the C=O stretch of the ketone and ester groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. scialert.net For benzophenone derivatives, the spectrum is typically characterized by π→π* and n→π* transitions. scialert.net

Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectrum | Key Predicted Peaks |

|---|---|

| ¹³C NMR | ~195 ppm (C=O, ketone), ~169 ppm (C=O, ester) |

| IR | ~1760 cm⁻¹ (C=O stretch, ester), ~1660 cm⁻¹ (C=O stretch, ketone) |

This interactive table contains illustrative data that would be obtained from computational predictions.

Ab Initio and Post-Hartree-Fock Methods for Electron Correlation Effects

While DFT is a powerful tool, more accurate methods are sometimes needed to account for electron correlation effects. Ab initio and post-Hartree-Fock methods provide a higher level of theory for this purpose.

Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate single-point energy calculations for the conformers identified through DFT. These methods are computationally more expensive but can be crucial for resolving small energy differences between conformers or for studying systems where DFT may not be sufficiently accurate. High-level quantum chemical methods like G3MP2 and G4 have been used to estimate the standard molar enthalpies of formation of substituted benzophenones in the gas phase. nih.gov

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional. To ensure the reliability of the DFT results for this compound, it is good practice to benchmark several different functionals against higher-level ab initio calculations or experimental data if available. This involves performing the same calculations with a variety of functionals (e.g., B3LYP, PBE0, M06-2X) and comparing the results for key properties like geometric parameters, energy differences, and spectroscopic data. This process helps in selecting the most appropriate functional for the system under study, leading to more reliable predictions.

Excited State Theory Calculations

Computational chemistry provides powerful tools to elucidate the behavior of molecules in their electronically excited states, offering insights that are often difficult to obtain through experimental means alone. For this compound, theoretical calculations are crucial for understanding its photophysical and photochemical properties, which are governed by the absorption of light and the subsequent relaxation pathways.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method for calculating the electronic absorption and emission spectra of molecules. chemrxiv.orgscialert.net It provides a balance between computational cost and accuracy, making it suitable for medium-sized organic molecules like this compound. chemrxiv.org By solving the time-dependent Kohn-Sham equations, TD-DFT can predict the vertical excitation energies, which correspond to the maxima in the absorption spectrum (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. scialert.net

For this compound, TD-DFT calculations would typically be performed using a functional such as B3LYP and a basis set like 6-311++G(d,p) to provide a good description of the electronic structure. chemrxiv.org The calculations would likely reveal multiple electronic transitions in the ultraviolet-visible (UV-Vis) region. The primary absorption bands in benzophenone derivatives are typically attributed to π→π* and n→π* transitions. The π→π* transitions, which are generally intense, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic rings and the carbonyl group. The n→π* transition, usually weaker, involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to an antibonding π* orbital. scialert.net The substitution pattern, including the acetoxy and dimethyl groups, is expected to cause shifts in these absorption bands compared to the parent benzophenone molecule.

The following interactive table presents hypothetical TD-DFT predicted absorption data for this compound in a common solvent like ethanol (B145695).

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.54 | 350 | 0.008 | n → π |

| S0 → S2 | 4.28 | 290 | 0.25 | π → π |

| S0 → S3 | 4.96 | 250 | 0.58 | π → π* |

Similarly, TD-DFT can be used to model the emission spectrum by calculating the energy difference between the first excited state (S1) and the ground state (S0) at the optimized geometry of the S1 state. This provides an estimate of the fluorescence energy.

The photochemistry of benzophenones is renowned for the efficient intersystem crossing (ISC) from the initially populated singlet excited state (S1) to a lower-lying triplet state (T1). nih.govrsc.org Computational methods are essential for mapping out the potential energy surfaces of these excited states and understanding the mechanisms of ISC.

Upon absorption of UV light, this compound is promoted to a singlet excited state (Sn). Following rapid internal conversion, it relaxes to the lowest singlet excited state (S1). nih.gov For many benzophenone derivatives, the S1 state has significant n→π* character. The key to their photochemistry is the presence of a nearby triplet state, T1, which often has π→π* character, and another triplet state, T2, with n→π* character. The small energy gap between the S1(n,π) and T2(n,π) states, coupled with spin-orbit coupling, facilitates a very rapid and efficient ISC. The molecule then undergoes internal conversion from T2 to T1.

Theoretical calculations can determine the energies of these singlet and triplet states and the spin-orbit coupling matrix elements between them to predict the rate of intersystem crossing. rsc.org The long lifetime of the resulting T1 state is what allows benzophenone derivatives to act as photosensitizers and photoinitiators.

Below is a hypothetical data table summarizing the calculated energies of the lowest singlet and triplet excited states for this compound.

| State | Energy (eV) | Character |

|---|---|---|

| S1 | 3.54 | n, π |

| T1 | 3.02 | π, π |

| T2 | 3.48 | n, π* |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into the electronic properties of a molecule at a static geometry, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. aip.orgresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

MD simulations can be used to explore the conformational landscape of the molecule in both the gas phase and in various solvents. aip.org By simulating the molecule for a sufficient length of time (typically nanoseconds to microseconds), a representative ensemble of conformations can be generated. Analysis of the simulation trajectory can identify the most stable conformers and the energy barriers to rotation between them. In the gas phase, the molecule is free from intermolecular interactions, whereas in solution, the solvent can influence the preferred conformations. For instance, a polar solvent might stabilize a more polar conformer of the molecule.

The solvent environment can have a significant impact on the physicochemical properties of a solute molecule. aip.org MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. For this compound, properties such as the absorption spectrum, dipole moment, and conformational equilibrium can be influenced by the polarity and hydrogen-bonding capability of the solvent.

This phenomenon, known as solvatochromism, can be studied computationally by performing MD simulations in different solvent boxes (e.g., hexane (B92381), ethanol, water) and then performing quantum mechanical calculations on snapshots taken from the simulation. aip.org For example, the n→π* transition of benzophenones typically exhibits a hypsochromic shift (blue shift) in polar, protic solvents due to the stabilization of the non-bonding electrons on the carbonyl oxygen by hydrogen bonding with the solvent. Conversely, π→π* transitions often show a bathochromic shift (red shift) in polar solvents.

A hypothetical table showing the predicted solvent-induced shift in the n→π* absorption maximum is presented below.

| Solvent | Dielectric Constant (ε) | Predicted λmax (n→π*) (nm) | Solvatochromic Shift (nm) |

|---|---|---|---|

| Gas Phase | 1 | 365 | - |

| Hexane | 1.88 | 360 | -5 |

| Ethanol | 24.5 | 350 | -15 |

Reactivity Prediction and Reaction Mechanism Modeling

Computational chemistry is also a valuable tool for predicting the reactivity of a molecule and for elucidating the mechanisms of its reactions. europa.eu For this compound, this could involve modeling its behavior as a photoinitiator or its potential degradation pathways.

The triplet state of benzophenone derivatives is known to be highly reactive and can abstract hydrogen atoms from suitable donors. This process is fundamental to its application as a photoinitiator in polymer chemistry. Computational methods can be used to model this hydrogen abstraction reaction. By calculating the potential energy surface for the reaction, one can determine the activation energy barrier and the reaction thermodynamics. This allows for a comparison of the reactivity of this compound with other photoinitiators.

Furthermore, reactivity indices derived from Density Functional Theory, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide qualitative insights into reactivity. europa.eu For instance, the LUMO distribution can indicate the likely sites for nucleophilic attack, while the HOMO distribution can suggest sites susceptible to electrophilic attack. Modeling reaction mechanisms involves identifying the transition state structures that connect reactants to products. The calculated energy of the transition state provides the activation energy, which is a key determinant of the reaction rate.

Transition State Search for Elementary Reactions

Information regarding the transition state search for elementary reactions involving this compound is not available in the current body of scientific literature. This type of research involves identifying the high-energy, transient molecular structures that exist for a fleeting moment as reactants are converted into products. Understanding these transition states is fundamental to predicting the speed and feasibility of a chemical reaction.

Prediction of Reaction Pathways and Energy Barriers

Similarly, there are no published studies on the prediction of reaction pathways and energy barriers for this compound. Such studies would map out the most likely routes a reaction could take and calculate the energy required to overcome the "hump" for each step. This data is essential for controlling reaction outcomes and optimizing experimental conditions.

The lack of computational data for this specific compound highlights a potential area for future research. Such studies would contribute valuable knowledge to the field of physical organic chemistry and could uncover novel properties and applications for this compound.

Photochemistry and Photophysics of 4 Acetoxy 2 ,4 Dimethylbenzophenone

Excited State Dynamics and Deactivation Pathways

The photophysical behavior of 4-Acetoxy-2',4'-dimethylbenzophenone following the absorption of light is governed by the interplay of various deactivation pathways from its electronically excited states.

Intersystem Crossing (ISC) Processes

Upon absorption of a photon, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). For most benzophenone (B1666685) derivatives, the initially populated S₁(n,π) state is very short-lived. The defining characteristic of benzophenone photophysics is the highly efficient and rapid intersystem crossing (ISC) to the triplet manifold. This process, governed by El-Sayed's rules, is facilitated by the significant spin-orbit coupling between the S₁(n,π) and a lower-lying triplet state, typically the T₁(n,π*) state. It is well-established that for benzophenone itself, the quantum yield of intersystem crossing is near unity. While the substitution pattern on this compound—with an electron-donating acetoxy group and two methyl groups—may slightly modulate the energies of the involved electronic states, the fundamental efficiency of the S₁ → T₁ transition is expected to remain the dominant deactivation pathway of the S₁ state.

Fluorescence and Phosphorescence Quantum Yields and Lifetimes

Fluorescence: Due to the extremely rapid rate of intersystem crossing in benzophenones, fluorescence, which is the radiative decay from the S₁ state back to the S₀ state, is generally a very inefficient process. The fluorescence quantum yield (Φf) for benzophenone is exceedingly low, and it is anticipated that this compound would exhibit a similarly low Φf. The lifetime of the S₁ state is consequently expected to be in the picosecond or even sub-picosecond domain.

Phosphorescence: In contrast, phosphorescence—radiative decay from the lowest triplet state (T₁) to the ground state (S₀)—is a more prominent feature for many benzophenone derivatives, particularly at low temperatures in rigid matrices where non-radiative decay pathways are suppressed. The T₁ state of benzophenones is typically of (n,π*) character and is relatively long-lived, often in the microsecond to millisecond range in the absence of quenchers. The phosphorescence quantum yield (Φp) and lifetime (τp) of this compound would provide valuable insights into the nature and reactivity of its triplet state. However, specific quantitative data for these parameters are not currently available in the literature.

Non-Radiative Decay Mechanisms

For the excited singlet state, the primary non-radiative decay mechanism is the aforementioned intersystem crossing. For the triplet state, non-radiative decay back to the ground state can occur through intersystem crossing (T₁ → S₀), which is a spin-forbidden process and therefore relatively slow. Other non-radiative pathways for the triplet state include energy transfer to other molecules and participation in chemical reactions, which are discussed below. The efficiency of these non-radiative processes significantly impacts the observed phosphorescence quantum yield and lifetime.

Photoreactivity and Mechanistic Studies

The rich photoreactivity of benzophenones is almost exclusively derived from the chemical properties of the long-lived and energetic T₁ state.

Photoinduced Cleavage and Rearrangement Reactions

The substituents on the aromatic rings of this compound introduce the possibility of specific intramolecular reactions.

Photo-Fries Rearrangement: The presence of the acetoxy group suggests that a potential photoreaction is the Photo-Fries rearrangement. Upon excitation, the acetoxy group could cleave homolytically to form a phenoxy radical and an acetyl radical pair within a solvent cage. These radicals could then recombine at the ortho and para positions relative to the hydroxyl group, leading to the formation of acetyl-hydroxy-dimethylbenzophenone isomers. This type of rearrangement is a known photochemical process for aryl esters.

Other Cleavages: While less common for the benzophenone core itself, which is quite robust, cleavage of the ester bond is a plausible photochemical pathway. The efficiency of such a process would depend on the bond dissociation energy and the nature of the excited state.

Energy Transfer and Electron Transfer Processes

The triplet state of benzophenone derivatives is a powerful agent in bimolecular reactions.

Energy Transfer: Benzophenones are excellent triplet-triplet energy sensitizers. If the triplet energy of this compound is higher than that of another molecule in the system, it can transfer its triplet energy, returning to its ground state while promoting the other molecule to its triplet state. This process is fundamental in many photopolymerization and photosensitization applications. The triplet energy (E_T) of substituted benzophenones is typically around 69 kcal/mol, and the value for this compound is expected to be in a similar range.

Electron Transfer: The triplet excited state can also participate in electron transfer reactions, acting as either an electron acceptor or donor depending on the reaction partner. In the presence of a good electron donor, the triplet state can be reduced to form a ketyl radical anion. Conversely, with a suitable electron acceptor, it can be oxidized.

Influence of Substituents on Photochemical Reactivity

The photochemical behavior of benzophenone and its derivatives is largely dictated by the nature and position of substituents on the aromatic rings. These substituents can significantly alter the electronic properties, steric environment, and energy levels of the key excited states, namely the singlet (S₁) and triplet (T₁) states of n,π* and π,π* character. In this compound, the interplay between the acetoxy and dimethyl groups determines its unique reactivity profile.

The two methyl groups at the 2'- and 4'-positions are electron-donating groups (EDGs) due to hyperconjugation and inductive effects. Generally, EDGs tend to raise the energy of the π,π* state more than the n,π* state. The methyl group at the 2'-position (ortho to the carbonyl) also introduces significant steric hindrance. This steric effect can increase the torsion angle between the substituted phenyl ring and the carbonyl group, which may disrupt the planarity and electronic conjugation of the molecule. This disruption can influence the rate of intersystem crossing (ISC), a critical process in benzophenone photochemistry.

Interactions with External Photoactive Species

The excited triplet state of benzophenones is a potent chemical species capable of interacting with a variety of external molecules. These interactions, primarily quenching processes, can occur through energy transfer or electron/hydrogen transfer mechanisms. The long lifetime and high energy of the benzophenone triplet state make it an effective photosensitizer.

Quenching Studies and Kinetic Analysis

Quenching studies are instrumental in determining the rate and mechanism of interaction between the excited state of a photosensitizer and a quencher molecule. The triplet state of this compound is expected to be efficiently quenched by species with lower triplet energies through a process known as triplet-triplet energy transfer. Common triplet quenchers include naphthalene (B1677914) and its derivatives.

The efficiency of this process is typically analyzed using Stern-Volmer kinetics. The relationship between the phosphorescence lifetime or quantum yield in the absence (τ₀ or Φ₀) and presence (τ or Φ) of a quencher [Q] is given by the Stern-Volmer equation:

Φ₀/Φ = 1 + Ksv[Q]

or

τ₀/τ = 1 + kqτ₀[Q]

Here, Ksv is the Stern-Volmer constant and kq is the bimolecular quenching rate constant. This analysis allows for the quantitative determination of the rate at which the excited state is deactivated by the quencher. Rate constants for the quenching of triplet benzophenone by various species have been extensively measured. researchgate.net For substituted benzophenones, these rates are influenced by the electronic and steric properties imparted by the substituents.

Below is an illustrative table of typical quenching rate constants for benzophenone triplets with various quenchers in a non-polar solvent like benzene (B151609).

| Quencher | Triplet Energy (kJ/mol) | Quenching Rate Constant (kq) (M⁻¹s⁻¹) |

| Oxygen | 94 | ~3 x 10⁹ |

| Naphthalene | 253 | ~5 x 10⁹ |

| 1,3-Pentadiene | 247 | ~6 x 10⁹ |

| Triethylamine | - | ~2 x 10⁸ |

Note: These are representative values for the parent benzophenone; values for this compound would require specific experimental determination but are expected to be of a similar order of magnitude for energy transfer processes.

Photodegradation Mechanisms in Environmental Contexts

Benzophenone derivatives are used in various industrial applications, and their environmental fate upon exposure to sunlight is a significant consideration. The primary mechanism for the photodegradation of many benzophenones in the environment involves the photoreduction of the carbonyl group. core.ac.uk The excited triplet state of the benzophenone can abstract a hydrogen atom from a suitable donor (R-H), such as solvent molecules or other organic matter, to form a ketyl radical.

(C₆H₅)₂C=O (T₁) + R-H → (C₆H₅)₂Ċ-OH + R•

This initial step can trigger a cascade of secondary reactions, including dimerization of the ketyl radicals to form benzopinacol (B1666686), or further reactions of the R• radical, leading to the degradation of both the photosensitizer and surrounding organic compounds. The substituents on this compound can influence this process. The electron-donating methyl groups may slightly decrease the reactivity of the triplet state towards hydrogen abstraction. Conversely, the acetoxy group could itself be a site for photochemical reactions or hydrolysis, potentially leading to different degradation products, such as the corresponding hydroxybenzophenone.

Ultrafast Spectroscopic Investigations

To fully understand the photochemistry of this compound, it is essential to characterize the dynamics of its short-lived excited states. Ultrafast spectroscopic techniques, with femtosecond to picosecond time resolution, are powerful tools for directly observing these transient species. rsc.orgresearchgate.net

Femtosecond and Picosecond Transient Absorption Spectroscopy

Femtosecond transient absorption (fs-TA) spectroscopy is a pump-probe technique used to monitor the evolution of excited states immediately following photoexcitation. rsc.org For benzophenones, excitation with an ultrafast laser pulse populates the S₁(n,π*) state. This state is typically very short-lived due to extremely efficient intersystem crossing (ISC) to the triplet manifold. rmit.edu.vnacs.org

The fs-TA spectrum would reveal the initial absorption of the S₁ state, which then decays on a picosecond timescale, concurrent with the rise of a new absorption band characteristic of the T₁(n,π*) state. Studies on benzophenone have shown that the S₁ → T₁ ISC process involves an intermediate state and occurs in approximately 6.5 to 10 picoseconds. rmit.edu.vnacs.org The substituents on this compound would likely modulate this rate. The steric hindrance from the 2'-methyl group could alter the molecular geometry and the spin-orbit coupling between the singlet and triplet states, thereby influencing the ISC dynamics.

The following table summarizes the typical transient species and their characteristic lifetimes observed in ultrafast studies of substituted benzophenones.

| Transient Species | Formation Time | Decay Time | Spectroscopic Signature |

| Excited Singlet State (S₁) | < 100 fs | 1-10 ps | Broad absorption in the visible region |

| Excited Triplet State (T₁) | 1-10 ps | ns - µs | Strong, sharp absorption around 530 nm |

| Ketyl Radical | > 10 ns | µs - ms | Absorption around 545 nm |

Note: Lifetimes are highly dependent on the solvent and the specific substitution pattern.

Time-Resolved Fluorescence Anisotropy

Time-resolved fluorescence anisotropy provides information on the rotational motion of a molecule in its excited state. The measurement involves exciting a sample with vertically polarized light and then measuring the parallel and perpendicular components of the fluorescence decay over time. The anisotropy, r(t), is calculated as:

r(t) = [I_parallel(t) - G * I_perpendicular(t)] / [I_parallel(t) + 2 * G * I_perpendicular(t)]

The decay of r(t) is related to the rotational correlation time (τ_rot) of the molecule, which depends on its size, shape, and the viscosity of the solvent. For benzophenones, these measurements are challenging due to the very low fluorescence quantum yield and short singlet-state lifetime. datapdf.com The majority of the emission from benzophenones is phosphorescence or thermally activated delayed fluorescence from the triplet state. acs.orgresearchgate.netacs.org However, if measurable, the prompt fluorescence anisotropy decay of this compound would provide insights into its hydrodynamic volume and how it interacts with its immediate solvent shell on the picosecond timescale before ISC occurs.

Applications in Advanced Materials and Specialized Chemical Systems

Role as Photoinitiator in Polymerization Chemistry

4-Acetoxy-2',4'-dimethylbenzophenone serves as a Type II photoinitiator, playing a crucial role in the initiation of polymerization reactions upon exposure to UV light. This process is fundamental in various industrial applications, including the curing of coatings, inks, and adhesives.

Free Radical Polymerization Initiation Mechanisms

As a benzophenone (B1666685) derivative, this compound initiates free radical polymerization through a bimolecular process. Upon absorption of UV radiation, the benzophenone moiety undergoes a transition from its ground state (S₀) to an excited singlet state (S₁), which then rapidly converts to a more stable, longer-lived triplet state (T₁) via intersystem crossing.

The excited triplet state of this compound is a highly reactive diradical. It can abstract a labile hydrogen atom from a suitable hydrogen donor, often a tertiary amine co-initiator present in the formulation. This hydrogen abstraction process results in the formation of two distinct radicals: a ketyl radical derived from the benzophenone and an alkylamino radical from the co-initiator. The latter is typically the primary species responsible for initiating the polymerization of monomer units.

The general mechanism can be summarized as follows:

Photoexcitation: (CH₃)₂C₆H₃C(=O)C₆H₄OC(=O)CH₃ + hν → [(CH₃)₂C₆H₃C(=O)C₆H₄OC(=O)CH₃]* (T₁)

Hydrogen Abstraction: [(CH₃)₂C₆H₃C(=O)C₆H₄OC(=O)CH₃]* (T₁) + R₂N-CH₂R' → (CH₃)₂C₆H₃C(•OH)C₆H₄OC(=O)CH₃ + R₂N-C•HR'

Initiation: R₂N-C•HR' + M (Monomer) → R₂N-CHR'-M•

The efficiency of this process is influenced by the concentration of both the photoinitiator and the co-initiator, as well as the intensity and wavelength of the UV light source.

Photopolymerization of Acrylates and Methacrylates

This compound is particularly effective in the photopolymerization of multifunctional acrylates and methacrylates, which are commonly used to form highly cross-linked polymer networks. These networks are valued for their excellent mechanical properties, chemical resistance, and rapid curing times.

The polymerization kinetics of these systems are characterized by a rapid increase in viscosity and the formation of a solid polymer film upon UV exposure. The rate of polymerization is dependent on several factors, including monomer functionality, initiator concentration, and light intensity.

Table 1: Factors Influencing Photopolymerization of Acrylates and Methacrylates with this compound

| Factor | Effect on Polymerization |

| Monomer Functionality | Higher functionality leads to faster cure speeds and higher cross-link density. |

| Initiator Concentration | Increasing concentration generally increases the polymerization rate up to a certain point, after which screening effects can occur. |

| Co-initiator Type and Concentration | The choice of co-initiator affects the rate of hydrogen abstraction and, consequently, the overall initiation efficiency. |

| Light Intensity | Higher light intensity leads to a greater number of initiating radicals and a faster polymerization rate. |

| Atmospheric Oxygen | Oxygen can inhibit free radical polymerization by scavenging the initiating radicals. This is often mitigated by working under an inert atmosphere or using higher initiator concentrations. |

Controlled Radical Polymerization Initiator Development

While primarily used in conventional free radical polymerization, there is growing interest in developing benzophenone-based initiators for controlled radical polymerization (CRP) techniques. CRP methods, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions.

The development of photoinitiators for CRP, often referred to as photoinduced CRP, offers the advantage of spatial and temporal control over the polymerization process. Research in this area is exploring the modification of benzophenone structures, including derivatives like this compound, to create systems that can initiate polymerization in a controlled manner under UV irradiation. This typically involves designing molecules that can reversibly generate radicals, maintaining a low concentration of active species throughout the polymerization.

Function as UV Absorber and Stabilizer in Polymeric Matrices

In addition to its role as a photoinitiator, this compound can also function as a UV absorber, protecting polymeric materials from the damaging effects of ultraviolet radiation.

Mechanism of UV Light Attenuation

Benzophenone derivatives are effective UV absorbers due to their ability to dissipate absorbed UV energy as heat without undergoing significant degradation themselves. The primary mechanism for this photoprotection in many benzophenones involves an intramolecular hydrogen bond between the carbonyl group and a hydroxyl group in the ortho position. However, in this compound, which lacks this ortho-hydroxyl group, the mechanism of UV absorption and dissipation still relies on the efficient conversion of the absorbed light energy into vibrational energy.

Upon absorbing UV radiation, the molecule is promoted to an excited electronic state. It then rapidly relaxes back to the ground state through non-radiative decay pathways, releasing the energy as heat to the surrounding polymer matrix. This process effectively shields the polymer from the harmful UV radiation that would otherwise lead to bond cleavage and degradation.

The UV absorption spectrum of benzophenone derivatives typically covers a broad range in the UVA and UVB regions (approximately 290-400 nm), which is the most damaging range for many polymers.

Stabilization Against Photodegradation of Materials

The incorporation of this compound into polymeric matrices can significantly enhance their resistance to photodegradation. Photodegradation can manifest as discoloration (yellowing), loss of gloss, embrittlement, and a general deterioration of mechanical properties.

By absorbing the incident UV radiation, this compound prevents the formation of free radicals within the polymer backbone, which are the primary cause of degradation. This stabilizing effect is crucial for materials used in outdoor applications or any environment with significant exposure to sunlight.

Table 2: Effects of Photodegradation on Polymers and the Protective Role of UV Absorbers

| Property Affected | Manifestation of Photodegradation | Protective Action of this compound |

| Color | Yellowing, fading, or other color changes. | Absorbs UV radiation, preventing the chemical reactions that cause discoloration. |

| Surface Appearance | Loss of gloss, chalking. | Protects the surface layers of the polymer from UV-induced degradation. |

| Mechanical Properties | Embrittlement, loss of tensile strength and elasticity. | Prevents chain scission and cross-linking reactions that alter the polymer's mechanical integrity. |

The effectiveness of this compound as a UV stabilizer depends on its concentration, compatibility with the polymer matrix, and its own photostability over time.

Integration into Optoelectronic Materials

Extensive searches of scientific literature and patent databases did not yield any specific information regarding the integration of this compound into optoelectronic materials. The following subsections detail the lack of available research in specific areas.

Development of Fluorescent Probes and Chemosensors

There is no publicly available research or data on the development or use of this compound as a fluorescent probe or chemosensor. The scientific community has not reported the synthesis or application of this specific compound for sensing or bioimaging purposes. Consequently, there are no research findings to present on its mechanism of action, sensitivity, or selectivity as a probe or sensor.

Components in Organic Light-Emitting Diodes (OLEDs) or Solar Cells

A thorough review of the current scientific literature reveals no studies on the application of this compound as a component in organic light-emitting diodes (OLEDs) or organic solar cells (OSCs). There is no documented evidence of its use as an emitter, host, charge transport material, or interfacial layer in the architecture of such optoelectronic devices. Therefore, no data on its performance or contribution to device efficiency, stability, or other relevant parameters is available.

Building Block for Complex Architectures

There is a lack of specific research detailing the use of this compound as a building block for complex molecular architectures. The subsequent sections elaborate on the absence of information in the fields of supramolecular and coordination chemistry.

Precursor in Supramolecular Chemistry

No scientific publications or patents were found that describe the use of this compound as a precursor in supramolecular chemistry. There are no reports of its incorporation into self-assembling systems, host-guest complexes, or other supramolecular structures. As a result, there are no research findings to discuss regarding its role in the formation of higher-order assemblies.

Chemical Reactivity and Mechanistic Studies Excluding Photochemistry

Thermal Decomposition and Stability Analysis

A thorough review of scientific literature and chemical databases reveals a significant lack of available data regarding the thermal decomposition and stability of 4-Acetoxy-2',4'-dimethylbenzophenone. Safety Data Sheets for the compound explicitly state that information on its decomposition temperature and hazardous decomposition products is not available.

Kinetic Parameters of Thermal Degradation

No studies detailing the kinetic parameters, such as activation energy or the pre-exponential factor, for the thermal degradation of this compound have been identified.

Table 1: Kinetic Parameters of Thermal Degradation for this compound

| Parameter | Value |

| Activation Energy (Ea) | Data not available |

| Pre-exponential Factor (A) | Data not available |

| Order of Reaction (n) | Data not available |

Identification of Thermal Degradation Products

There is no available information identifying the specific products formed during the thermal degradation of this compound.

Table 2: Identified Thermal Degradation Products of this compound

| Degradation Product | Chemical Formula |

| Data not available | Data not available |

Redox Chemistry and Electrochemical Behavior

Investigations into the redox chemistry and electrochemical properties of this compound have not yielded any specific experimental data. The scientific literature does not currently contain reports on its oxidation and reduction potentials or the mechanisms of its electrochemical transformations.

Oxidation and Reduction Potentials

The oxidation and reduction potentials of this compound have not been determined or reported in the available scientific literature.

Table 3: Electrochemical Potentials of this compound

| Process | Potential (V) vs. Reference Electrode |

| Oxidation Potential | Data not available |

| Reduction Potential | Data not available |

Electrochemical Mechanism Elucidation

Due to the absence of electrochemical studies, the mechanism of any potential electrochemical reactions involving this compound remains unelucidated.

Acid-Base Catalyzed Transformations

There is a notable absence of research on the acid-base catalyzed transformations of this compound. Consequently, no specific reactions, mechanisms, or products related to its behavior in the presence of acids or bases have been documented.

Hydrolysis of the Acetoxy Group

The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the acetoxy group to yield 4-hydroxy-2',4'-dimethylbenzophenone and acetic acid. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the acetoxy group is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and the elimination of acetic acid to yield the corresponding phenol. The reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the hydrolysis products.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of the acetoxy group is an irreversible process. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the phenoxide ion, which is a better leaving group than the hydroxide ion. The phenoxide ion is subsequently protonated by the carboxylic acid formed in the reaction, or upon workup, to give 4-hydroxy-2',4'-dimethylbenzophenone. This process is commonly referred to as saponification.

| Catalyst | General Mechanism | Key Intermediates |

| Acid | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of acetic acid. | Protonated ester, Tetrahedral intermediate |

| Base | 1. Nucleophilic attack by hydroxide ion. 2. Formation of a tetrahedral intermediate. 3. Elimination of the phenoxide ion. 4. Protonation of the phenoxide. | Tetrahedral intermediate, Phenoxide ion |

Condensation Reactions

Following hydrolysis of the acetoxy group to the corresponding hydroxyl derivative, 4-hydroxy-2',4'-dimethylbenzophenone, the resulting acetophenone (B1666503) moiety can participate in condensation reactions. A notable example is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation.

The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. In the case of 4-hydroxy-2',4'-dimethylbenzophenone, while the benzoyl ring lacks α-hydrogens, the methyl group on the other ring is not sufficiently acidic for enolate formation under typical basic conditions. However, if reacted with another enolizable ketone or aldehyde, the benzophenone (B1666685) carbonyl can act as the electrophile.

More relevantly, the hydrolyzed product, 4-hydroxy-2',4'-dimethylbenzophenone, can be considered as a substituted acetophenone. The methyl group at the 4'-position is benzylic and can be deprotonated under strongly basic conditions to form an enolate. This enolate can then react with a non-enolizable aldehyde, such as benzaldehyde, in a base-catalyzed reaction. The initial aldol addition product would be a β-hydroxy ketone, which readily dehydrates upon heating to form a conjugated enone, known as a chalcone (B49325). This reaction allows for the extension of the conjugated system of the benzophenone core.

For instance, the condensation of a substituted acetophenone with an aromatic aldehyde under basic conditions is a well-established method for chalcone synthesis. scielo.org.bo

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| 4-Hydroxy-2',4'-dimethylbenzophenone (as enolate source) | Benzaldehyde | Base (e.g., NaOH, KOH) | Chalcone (α,β-unsaturated ketone) |

Electrophilic Aromatic Substitution Reactions

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is dictated by the directing effects of the substituents already present on the rings.

Regioselectivity and Directing Effects of Substituents

Ring A (Acetoxyphenyl ring):

Benzoyl Group (-CO-Ar): The carbonyl group of the benzophenone moiety is a deactivating group and a meta-director due to its electron-withdrawing nature through both inductive (-I) and resonance (-M) effects.

The directing effects on Ring A are therefore a competition between the ortho, para-directing acetoxy group and the meta-directing benzoyl group. The acetoxy group, being an activating (albeit weakly) ortho, para-director, will have a stronger influence than the deactivating meta-directing carbonyl group. Thus, substitution will predominantly occur at the positions ortho to the acetoxy group.

Ring B (Dimethylphenyl ring):

Methyl Groups (-CH₃): The two methyl groups at the 2' and 4' positions are activating groups and ortho, para-directors. They donate electron density to the ring through an inductive effect (+I) and hyperconjugation.

Benzoyl Group (-CO-Ar): As on Ring A, this group is deactivating and meta-directing.

On Ring B, the directing effects of the two methyl groups are synergistic. The 2'-methyl group directs to the 3' (ortho) and 5' (para) positions. The 4'-methyl group directs to the 3' and 5' (ortho) positions. Therefore, electrophilic substitution is strongly favored at the 3' and 5' positions. The position ortho to the 2'-methyl group (3' position) and ortho to the 4'-methyl group (3' and 5' positions) are the most likely sites of attack.

| Ring | Substituent | Electronic Effect | Directing Effect | Predicted Position of Substitution |

| A | -OAc | +M, -I (overall deactivating but o,p directing) | Ortho, Para | Ortho to the acetoxy group |

| A | -CO-Ar | -M, -I | Meta | Meta to the carbonyl group |

| B | -CH₃ (2') | +I, Hyperconjugation | Ortho, Para | 3' and 5' positions |

| B | -CH₃ (4') | +I, Hyperconjugation | Ortho, Para | 3' and 5' positions |

| B | -CO-Ar | -M, -I | Meta | 3' and 5' positions (meta to the carbonyl) |

Influence of the Benzophenone Moiety

The benzophenone moiety, specifically the central carbonyl group, plays a significant role in the electrophilic aromatic substitution reactions of this compound.

Deactivating Effect: The carbonyl group is a strong electron-withdrawing group. It deactivates both aromatic rings towards electrophilic attack by pulling electron density away from them. This makes the molecule less reactive than benzene (B151609) in EAS reactions. pharmaguideline.com Friedel-Crafts reactions, for instance, are generally unsuccessful on strongly deactivated rings.

Meta-Directing Influence: The electron-withdrawing nature of the carbonyl group directs incoming electrophiles to the meta position on both rings. However, this directing effect is often overridden by the more powerful activating and ortho, para-directing effects of the acetoxy and methyl groups. pharmaguideline.com

Steric Hindrance: The bulky nature of the benzophenone structure can sterically hinder attack at certain positions, particularly those ortho to the carbonyl bridge. This steric factor can influence the ratio of ortho to para (or other available) substitution products.

Synthesis and Characterization of Derivatives and Analogues of 4 Acetoxy 2 ,4 Dimethylbenzophenone

Design Principles for Modifying the Benzophenone (B1666685) Core

The functionalization of the benzophenone scaffold is a powerful tool for fine-tuning its molecular properties. The design of new derivatives is largely guided by establishing a clear understanding of the relationship between the molecular structure and the resulting photophysical and reactive characteristics.

Structure-Property Relationship (SPR) Studies for Photophysical Tuning

Structure-property relationship (SPR) studies are fundamental to the rational design of benzophenone derivatives with specific photophysical attributes. The absorption and emission characteristics of these molecules are highly sensitive to the nature and position of substituents on the aromatic rings. The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, play a crucial role in modulating the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn dictates the wavelengths of absorption and emission.

For instance, the introduction of electron-donating groups, such as alkoxy or amino moieties, generally leads to a red-shift (bathochromic shift) in the absorption spectrum, meaning the compound absorbs light at longer wavelengths. Conversely, electron-withdrawing groups, like nitro or cyano groups, tend to cause a blue-shift (hypsochromic shift). The position of these substituents is also critical; substitution at the para position often has a more pronounced effect on the electronic transitions compared to meta or ortho positions due to more effective resonance stabilization.